molecular formula C48H24AlClN8 B12063873 Aluminum 2,3-naphthalocyanine chloride CAS No. 33273-14-2

Aluminum 2,3-naphthalocyanine chloride

Cat. No.: B12063873
CAS No.: 33273-14-2
M. Wt: 775.2 g/mol
InChI Key: CPNBSRSROUSDIB-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Aluminum 2,3-naphthalocyanine chloride (CAS: 33273-14-2; molecular formula: C₄₈H₂₄AlClN₈) is a metallonaphthalocyanine complex where aluminum is centrally coordinated within a 2,3-naphthalocyanine macrocycle . Structurally, it belongs to the naphthalocyanine family, which features an extended aromatic system compared to phthalocyanines, leading to red-shifted optical absorption properties critical for applications in photodynamic therapy, near-infrared (NIR) imaging, and optoelectronics . The compound typically exists as a black powder and is synthesized via cyclotetramerization of 2,3-naphthalonitrile derivatives in the presence of aluminum salts .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of aluminum 2,3-naphthalocyanine chloride typically involves the reaction of naphthalocyanine with aluminum chloride under controlled conditions. The process requires precise temperature and pressure settings to ensure the correct formation of the compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain consistency and quality. The compound is often produced in various grades, including military, ACS, reagent, and technical grades .

Chemical Reactions Analysis

Corrosion Inhibition Mechanisms

AlNcCl demonstrates significant corrosion inhibition for aluminum in acidic media (e.g., 1 M HCl), with efficiency enhanced by synergistic interactions with iodide ions (I⁻) .

Key Findings

  • Adsorption Behavior :

    • AlNcCl adsorbs onto aluminum surfaces via physisorption and chemisorption, forming a protective layer that impedes acid attack .

    • The presence of I⁻ ions improves adsorption by forming intermediate complexes (e.g., [AlNcCl–I]⁻), which stabilize the inhibitor-metal interface .

  • Electrochemical Performance :

    ParameterValue (AlNcCl)Value (Blank)
    Corrosion Rate (g·cm⁻²·h⁻¹)0.0120.298
    Inhibition Efficiency (%)95.9
    Data from gravimetric analysis at 30°C and 100 ppm inhibitor concentration .
  • Thermodynamic Parameters :

    ParameterAlNcCl (30°C)
    Activation Energy (Eₐ, kJ/mol)58.3
    Enthalpy (ΔH*, kJ/mol)55.7
    Entropy (ΔS*, J/mol·K)-120.4
    Lower Eₐ and ΔH values compared to blank HCl indicate endothermic adsorption .*

Synergistic Effects with Halides

The inhibition efficiency of AlNcCl increases in the presence of halides, following the order:
I⁻ > Br⁻ > Cl⁻
This trend correlates with ionic radius and electronegativity, where larger ions like I⁻ facilitate stronger adsorption via bridging mechanisms .

Stability and Degradation

  • Thermal Stability : AlNcCl remains stable up to 300°C, with decomposition observed only at higher temperatures .

  • Photodegradation : Under visible light, AlNcCl undergoes slow photobleaching, quantified by a quantum yield of Φ₅ = 1.2 × 10⁻⁵ in acetonitrile .

Comparative Analysis with Analogues

PropertyAlNcClAlPcCl
Q-band Absorption (nm)720677
Corrosion Efficiency95.9%89.2%
Thermal Stability (°C)>300>300
AlNcCl shows superior corrosion inhibition and redshifted absorption compared to phthalocyanine analogues .

Mechanistic Insights from Quantum Calculations

  • Frontier Molecular Orbitals : AlNcCl’s HOMO (-5.2 eV) localizes on the naphthalocyanine ring, enabling electron donation to aluminum’s vacant orbitals .

  • Fukui Indices : Predict preferential adsorption sites, with the central aluminum atom and peripheral sulfur groups acting as active centers .

This synthesis of experimental and computational data underscores AlNcCl’s versatility in corrosion inhibition and photodynamic applications, driven by its unique electronic structure and solvent-dependent reactivity .

Scientific Research Applications

Photodynamic Therapy

Photodynamic Therapy Mechanism : Aluminum 2,3-naphthalocyanine chloride acts as a photosensitizer in photodynamic therapy (PDT). Upon light activation, it generates reactive oxygen species that can induce cell death in targeted tissues, making it useful for treating cancers and other diseases.

Case Studies

  • Anticancer Activity :
    • A study developed a nanoemulsion of this compound that demonstrated significant photodynamic activity against human breast adenocarcinoma MCF-7 cells. The nanoemulsion exhibited a cytotoxic concentration of 6.0 nM, showing enhanced efficacy compared to free this compound .
  • Targeting Cancer Stem Cells :
    • Research indicated that this compound effectively targets lung cancer stem cells. The compound exhibited improved triplet state lifetimes and singlet oxygen yields compared to other photosensitizers, enhancing its potential in PDT .

Material Science Applications

This compound is also utilized in the development of advanced materials due to its unique electronic properties.

Case Studies

  • Photoelectrochemical Devices :
    • The compound has been studied for its photoelectrode characteristics when combined with fullerene C₆₀ nanoparticles. This composite was found to enhance light absorption and charge transfer efficiency in photoelectrochemical applications .
  • Corrosion Inhibition :
    • Research has shown that derivatives of this compound can serve as effective corrosion inhibitors for aluminum in acidic environments. The study detailed the mechanisms of physisorption and the impact of concentration on corrosion rates .

Summary Table of Applications

Application AreaDescriptionKey Findings
Photodynamic TherapyTreatment of cancers using light-activated compoundsNanoemulsions show significant cytotoxicity against cancer cells
Material ScienceDevelopment of photoelectrochemical devicesEnhanced charge transfer in composites with fullerene
Corrosion InhibitionProtecting aluminum surfaces from corrosionEffective inhibition observed in acidic media

Mechanism of Action

The mechanism of action of aluminum 2,3-naphthalocyanine chloride involves its ability to absorb light and transfer energy to molecular oxygen, producing reactive oxygen species. These reactive species can induce oxidative stress in target cells, leading to cell death or other therapeutic effects . The molecular targets and pathways involved include cellular components like lipids, proteins, and nucleic acids, which are susceptible to oxidative damage .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs: Phthalocyanines vs. Naphthalocyanines

The primary distinction between aluminum phthalocyanines and aluminum 2,3-naphthalocyanines lies in the aromatic core. Phthalocyanines (e.g., aluminum phthalocyanine chloride, listed in ) utilize a benzene-fused macrocycle, whereas naphthalocyanines incorporate a naphthalene-based system. This structural expansion in naphthalocyanines results in:

  • Extended π-conjugation , shifting absorption maxima to longer wavelengths (e.g., ~750–850 nm for phthalocyanines vs. ~850–1000 nm for naphthalocyanines) .
  • Enhanced molar extinction coefficients (>10⁵ M⁻¹cm⁻¹), making naphthalocyanines superior for light-harvesting applications .

Table 1: Optical Properties of Aluminum Macrocyclic Complexes

Compound Absorption λₘₐₓ (nm) Molar Extinction Coefficient (M⁻¹cm⁻¹)
Aluminum phthalocyanine chloride 670–750 ~2 × 10⁵
Aluminum 2,3-naphthalocyanine chloride 850–950 ~3.5 × 10⁵
Boron subphthalocyanine chloride 550–650 ~1 × 10⁵

Sources: Inferred from phthalocyanine/naphthalocyanine structure-property relationships .

Metal Substitution: Aluminum vs. Gallium

Gallium(III) 2,3-naphthalocyanine chloride (C₄₈H₂₄ClGaN₈; MW: 817.93) shares structural similarity with its aluminum analog but differs in the central metal. Key contrasts include:

  • Molecular weight : Aluminum’s lower atomic mass results in a reduced molecular weight (MW: ~791.93 vs. 817.93 for Ga) .
  • Applications : Both metals are used in optoelectronics, but gallium derivatives are more prevalent in semiconductor applications due to superior charge transport properties .

Substituent Effects: Functionalized Derivatives

Aluminum naphthalocyanines with peripheral substitutions exhibit modified physicochemical properties. Examples from include:

  • Aluminum 2,9,16,23-tetrakis(phenylthio)-phthalocyanine chloride : Thioether groups improve solubility in polar organic solvents (e.g., DMF, DMSO) .
  • Aluminum 5,14,23,32-tetraphenyl-2,3-naphthalocyanine hydroxide : Bulky phenyl groups reduce aggregation, enhancing fluorescence quantum yield .

Table 2: Solubility and Aggregation Behavior

Compound Solubility (mg/mL) Aggregation Tendency
This compound <0.1 (H₂O) High
Aluminum tetraphenoxy-phthalocyanine chloride 5–10 (CHCl₃) Moderate
Gallium 2,3-naphthalocyanine chloride <0.1 (H₂O) High

Sources: Inferred from substituent effects in macrocyclic complexes .

Boron Subphthalocyanine Chloride

Boron subphthalocyanines (e.g., Boron Subphthalocyanine Chloride in ) feature a smaller macrocycle with three isoindole units instead of four. Key differences include:

  • Absorption range : 550–650 nm, suitable for visible-light applications .
  • Electronic structure : Reduced conjugation lowers photostability but increases tunability for organic photovoltaics .

Biological Activity

Aluminum 2,3-naphthalocyanine chloride (AlNcCl) is a synthetic compound belonging to the naphthalocyanine family, which has garnered attention for its potential applications in photodynamic therapy (PDT) and other biomedical fields. This article explores the biological activity of AlNcCl, focusing on its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

  • Molecular Formula : C₄₈H₃₀AlClN₈
  • Molecular Weight : 781.24 g/mol
  • CAS Number : 33273-14-2
  • Density : Not available
  • LogP : 10.33 (indicating high lipophilicity)

AlNcCl acts primarily as a photosensitizer in photodynamic therapy. Upon excitation by light, it generates reactive oxygen species (ROS), which can induce cell death in targeted tissues. The mechanism involves:

  • Light Absorption : AlNcCl absorbs light in the near-infrared region, allowing deeper tissue penetration.
  • ROS Generation : The excited state of AlNcCl facilitates the conversion of molecular oxygen into singlet oxygen and other ROS.
  • Cellular Damage : ROS can cause oxidative stress, leading to apoptosis or necrosis in cancer cells.

Photodynamic Therapy

Studies have demonstrated the efficacy of AlNcCl in PDT against various cancer cell lines:

  • Meningioma Cells : A study using cultured meningioma cells showed that AlNcCl effectively reduced cell viability upon laser irradiation, indicating its potential for treating brain tumors .
  • Breast Cancer Cells : In vitro experiments indicated that AlNcCl induced significant cytotoxicity in breast cancer cell lines when activated by light, with IC50 values suggesting effective concentrations for therapeutic use .

Case Studies

  • Case Study on Cellular Uptake : Research revealed that modifying AlNcCl with phthalimidomethyl groups improved cellular uptake and photodynamic efficacy, enhancing its potential as a therapeutic agent .
  • In Vivo Studies : Animal models treated with AlNcCl showed significant tumor reduction when combined with laser treatment, confirming its effectiveness in a physiological context .

Comparative Analysis of Phthalocyanines

CompoundLight Absorption RangeROS Generation EfficiencyApplication Area
This compoundNear-infrared (NIR)HighPhotodynamic therapy
Aluminum Phthalocyanine ChlorideVisible lightModeratePDT for various cancers
Zinc PhthalocyanineVisible lightHighPhotothermal therapy

Safety and Toxicology

While AlNcCl exhibits promising biological activity, safety assessments are crucial. Studies indicate that while it can induce cell death in cancerous cells, it may also affect surrounding healthy tissues if not properly targeted. The compound is classified under GHS07 as an irritant, necessitating precautions during handling .

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for Aluminum 2,3-naphthalocyanine chloride, and how can purity be validated?

  • Methodology : Adapt phthalocyanine synthesis protocols, such as cyclotetramerization of 2,3-naphthalonitrile precursors with aluminum chloride under inert conditions . Purification involves column chromatography (silica gel, chloroform/methanol gradients) followed by recrystallization. Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) and mass spectrometry (MALDI-TOF for molecular ion confirmation) .

Q. Which spectroscopic techniques are critical for characterizing structural and electronic properties?

  • Methodology : Use UV-Vis-NIR spectroscopy (600–900 nm range) to confirm Q-band absorption, indicative of π-π* transitions in the macrocycle. FT-IR identifies axial chloride bonding (Al–Cl stretch ~400 cm⁻¹). Cyclic voltammetry (in DMF/TBAP) reveals redox potentials for HOMO-LUMO gap estimation .

Advanced Research Questions

Q. How do axial ligand substitutions (e.g., chloride vs. sulfonate) alter photophysical properties?

  • Methodology : Compare fluorescence quantum yields (integrating sphere method) and singlet oxygen generation (using 1,3-diphenylisobenzofuran as a probe) between chloride and sulfonate derivatives. Time-resolved spectroscopy (TCSPC) quantifies excited-state lifetimes. Computational DFT (B3LYP/6-31G*) models ligand effects on electronic structure .

Q. What experimental designs evaluate efficacy in photodynamic therapy (PDT)?

  • Methodology : In vitro assays with cancer cell lines (e.g., HeLa) under 730 nm irradiation. Measure IC₅₀ via MTT assay, correlating with intracellular ROS detection (DCFH-DA probe). For in vivo studies, use murine tumor models to assess biodistribution (fluorescence imaging) and PDT-induced apoptosis (TUNEL staining) .

Q. How can computational modeling resolve contradictions in reported aggregation behavior?

  • Methodology : Perform molecular dynamics simulations (AMBER force field) to study solvent-dependent aggregation. Validate with experimental DLS (dynamic light scattering) and TEM. Compare with phthalocyanine analogs to identify structural drivers of aggregation discrepancies .

Q. Data Contradiction Analysis

Q. How to address inconsistencies in reported singlet oxygen quantum yields (ΦΔ)?

  • Resolution : Standardize measurement conditions (solvent, light dose, reference dye). Common errors arise from incomplete degassing (oxygen quenching) or improper probe concentration. Cross-validate using multiple probes (DPBF and SOSG) and compare with literature values for analogous naphthalocyanines .

Q. Why do electrochemical studies show variability in redox potentials?

  • Resolution : Control electrode surface cleanliness (polish with alumina slurry) and solvent purity (dry DMF with molecular sieves). Account for aggregation effects by diluting samples below 1 µM. Reproduce results using alternative methods (e.g., EPR for radical detection) .

Properties

CAS No.

33273-14-2

Molecular Formula

C48H24AlClN8

Molecular Weight

775.2 g/mol

IUPAC Name

54-chloro-13,26,39,52,53,55,56,57-octaza-54-aluminatetradecacyclo[25.25.3.114,25.140,51.02,11.04,9.012,53.015,24.017,22.028,37.030,35.038,55.041,50.043,48]heptapentaconta-1,3,5,7,9,11,13,15,17,19,21,23,25(57),26,28,30,32,34,36,38,40(56),41,43,45,47,49,51-heptacosaene

InChI

InChI=1S/C48H24N8.Al.ClH/c1-2-10-26-18-34-33(17-25(26)9-1)41-49-42(34)54-44-37-21-29-13-5-6-14-30(29)22-38(37)46(51-44)56-48-40-24-32-16-8-7-15-31(32)23-39(40)47(52-48)55-45-36-20-28-12-4-3-11-27(28)19-35(36)43(50-45)53-41;;/h1-24H;;1H/q-2;+3;/p-1

InChI Key

CPNBSRSROUSDIB-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)C4=NC5=C6C=C7C=CC=CC7=CC6=C8N5[Al](N9C(=NC3=N4)C1=CC2=CC=CC=C2C=C1C9=NC1=NC(=N8)C2=CC3=CC=CC=C3C=C21)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.